molecular formula C10H14F3NS2 B3824085 3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione

3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione

Cat. No.: B3824085
M. Wt: 269.4 g/mol
InChI Key: RUNASMDOHSKRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione (CTT) is a compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiazolidine ring and a trifluoromethyl group. CTT has been synthesized using various methods and has shown promise in various scientific applications.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione in lab experiments is its potential as a new antibiotic. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione. One direction is the development of new antibiotics based on the structure of this compound. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new cancer treatments. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects.

Scientific Research Applications

3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

3-cyclohexyl-5-(trifluoromethyl)-1,3-thiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NS2/c11-10(12,13)8-6-14(9(15)16-8)7-4-2-1-3-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNASMDOHSKRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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